molecular formula C10H16ClN3O2 B2512634 3-Methyl-1-(piperidin-4-yl)pyrimidine-2,4(1H,3H)-dione hydrochloride CAS No. 2307553-08-6

3-Methyl-1-(piperidin-4-yl)pyrimidine-2,4(1H,3H)-dione hydrochloride

Cat. No. B2512634
CAS RN: 2307553-08-6
M. Wt: 245.71
InChI Key: OTIIAYPQYYEONM-UHFFFAOYSA-N
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Description

3-Methyl-1-(piperidin-4-yl)pyrimidine-2,4(1H,3H)-dione hydrochloride is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Scientific Research Applications

Chemical Synthesis and Derivative Formation

  • Regioselective Amination : 1,3-Dimethylpyrimido[4,5-d]pyrimidine-2,4-(1H,3H)dione, a compound similar to the queried chemical, shows unique behavior in regioselective amination reactions, yielding 7-amino derivatives under specific conditions (Gulevskaya et al., 1994).
  • Mannich Reaction Derivatives : Through Mannich reactions, compounds like 6-methyl-1-(thietan-3-yl)pyrimidine-2,4(1H,3H)-dione have been shown to form various 5-aminomethylsubstituted pyrimidine derivatives (Meshcheryakova et al., 2014).

Biological and Pharmacological Properties

  • Oxidative Activity and Immunomodulatory Effects : Derivatives of pyrimidine bases, like the one , exhibit a range of biological activities, including membrane-stabilizing, immunomodulatory effects, normalization of metabolic disorders, and increased oxidative activity of leukocytes (Meshcheryakova et al., 2022).
  • Antimicrobial Activities : Thieno[2,3-d]pyrimidin-2,4(1H,3H)-diones demonstrate promising antibacterial properties against various strains, including S. aureus and E. coli (Vlasov et al., 2022).
  • Anti-Cancer Activities : Certain 1,3-dialkylated-pyrimidin-2,4-diones exhibit significant anti-cancer activities against various human tumor cell lines (Singh & Paul, 2006).

Material Science and Chemical Properties

  • Corrosion Inhibition : Piperidine derivatives, closely related to the queried compound, have been studied for their potential in corrosion inhibition of metals like iron, indicating a potential application in material science (Kaya et al., 2016).
  • Luminescent Properties and Electron Transfer : Studies on related naphthalimide compounds with piperazine substituents, such as NA1, NA2, and NA3, have revealed interesting luminescent properties and photo-induced electron transfer behaviors (Gan et al., 2003).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-Methyl-1-(piperidin-4-yl)pyrimidine-2,4(1H,3H)-dione hydrochloride involves the reaction of 4-piperidone with ethyl acetoacetate to form 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, which is then reacted with methyl iodide to form 3-methyl-1-(piperidin-4-yl)pyrimidine-2,4(1H,3H)-dione. The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.", "Starting Materials": [ "4-piperidone", "ethyl acetoacetate", "methyl iodide", "hydrochloric acid" ], "Reaction": [ "Step 1: React 4-piperidone with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.", "Step 2: React 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with methyl iodide in the presence of a base such as potassium carbonate to form 3-methyl-1-(piperidin-4-yl)pyrimidine-2,4(1H,3H)-dione.", "Step 3: Add hydrochloric acid to the reaction mixture to form the hydrochloride salt of the compound." ] }

CAS RN

2307553-08-6

Molecular Formula

C10H16ClN3O2

Molecular Weight

245.71

IUPAC Name

3-methyl-1-piperidin-4-ylpyrimidine-2,4-dione;hydrochloride

InChI

InChI=1S/C10H15N3O2.ClH/c1-12-9(14)4-7-13(10(12)15)8-2-5-11-6-3-8;/h4,7-8,11H,2-3,5-6H2,1H3;1H

InChI Key

OTIIAYPQYYEONM-UHFFFAOYSA-N

SMILES

CN1C(=O)C=CN(C1=O)C2CCNCC2.Cl

solubility

not available

Origin of Product

United States

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